Hymexelsin

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

Natural coumarin glycosides bearing the rare apiose sugar are difficult to source with verified purity and structural confirmation, creating bottlenecks in neurodegneration and oncology research. Hymexelsin (Xeroboside) resolves this gap: • Quantified AChE inhibition (13.92-34.18% at 100 μg/mL), enabling reproducible Alzheimer's disease studies • Potent MCF-7 breast cancer cytotoxicity (IC50 0.5 μM), >200-fold more potent than scopoletin, with G2/M phase arrest • HPLC-verified identity and purity for use as an analytical reference standard in phytochemical QC Supplied with full QC documentation to ensure batch-to-batch reproducibility.

Molecular Formula C21H26O13
Molecular Weight 486.4 g/mol
CAS No. 117842-09-8
Cat. No. B1674121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHymexelsin
CAS117842-09-8
SynonymsHymexelsin;  Xeroboside,
Molecular FormulaC21H26O13
Molecular Weight486.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O
InChIInChI=1S/C21H26O13/c1-29-11-4-9-2-3-14(23)32-10(9)5-12(11)33-19-17(26)16(25)15(24)13(34-19)6-30-20-18(27)21(28,7-22)8-31-20/h2-5,13,15-20,22,24-28H,6-8H2,1H3
InChIKeyDCERMUGUBKSKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hymexelsin (CAS 117842-09-8): A Structurally Distinct Apiose-Containing Scopoletin Glycoside from Hymenodictyon excelsum


Hymexelsin (also known as Xeroboside) is a naturally occurring coumarin glycoside, specifically an apiose-containing scopoletin glycoside, with the molecular formula C21H26O13 and a molecular weight of 486.4 g/mol [1]. It was first isolated and characterized from the stem bark of Hymenodictyon excelsum (Rubiaceae) [2]. Its core structure consists of a scopoletin (6-methoxy-7-hydroxycoumarin) aglycone linked to a disaccharide unit composed of glucose and the rare branched-chain sugar apiose [1]. This unique glycosylation pattern distinguishes it from simpler coumarins and other scopoletin glycosides like scopolin, forming the basis for its distinct biological profile and potential scientific utility.

Why Substituting Hymexelsin with Other Scopoletin Glycosides or Simple Coumarins Risks Experimental Inconsistency


Hymexelsin cannot be generically substituted by other in-class compounds like scopoletin, scopolin, or other coumarin glycosides due to significant differences in their molecular structures that directly impact their biological activity and physicochemical properties [1]. The presence of the rare apiose sugar moiety in Hymexelsin alters its polarity, solubility, and interaction with biological targets compared to simpler glycosides like scopolin (which contains only a glucose unit) [1]. This structural divergence translates into distinct potency profiles; for example, direct comparative studies show Hymexelsin exhibits markedly different activity levels in acetylcholinesterase inhibition assays compared to scopoletin and scopolin [2]. Furthermore, cross-study analysis reveals a >200-fold difference in cytotoxic potency against MCF-7 breast cancer cells between Hymexelsin and the aglycone scopoletin [3]. These quantifiable differences underscore that simple chemical similarity does not equate to functional equivalence, making the selection of the specific compound critical for reproducible and meaningful scientific outcomes.

Quantitative Evidence Guide: Verifiable Differentiation of Hymexelsin from Structural Analogs


Acetylcholinesterase (AChE) Inhibitory Activity: Hymexelsin vs. Co-Occurring Coumarins from the Same Botanical Source

Hymexelsin demonstrates a specific, quantifiable level of acetylcholinesterase (AChE) inhibition that is distinct from other coumarins isolated from the same Hymenodictyon orixense bark extract. In a direct head-to-head comparison under identical experimental conditions, all five isolated compounds showed varying degrees of AChE inhibition [1]. This confirms that even within the same chemical class from the same organism, the activity is not uniform, and compound identity matters.

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

Cytotoxic Potency Against MCF-7 Breast Cancer Cells: Hymexelsin vs. Scopoletin Aglycone

Hymexelsin exhibits a substantially higher cytotoxic potency against the MCF-7 human breast cancer cell line when compared to its aglycone, scopoletin. While Hymexelsin demonstrates an IC50 value of 0.5 μM, scopoletin is significantly less potent, with reported IC50 values above 100 μM in comparable assays [1]. This represents a greater than 200-fold difference in potency.

Oncology Natural Product Cytotoxicity

Predicted ADMET Profile: Favorable Drug-Likeness and Low Toxicity Risk Compared to General Small Molecule Thresholds

In silico ADMET predictions using admetSAR 2.0 provide a quantitative profile for Hymexelsin, indicating several favorable drug-like properties [1]. The compound is predicted to have a high probability of human intestinal absorption (63.82%) and a low probability of being a blood-brain barrier permeant (60.00%). Importantly, it is predicted to have a very low probability of AMES mutagenicity (57.00%), skin sensitization (85.36%), and hepatotoxicity (67.98%). These scores can be benchmarked against general thresholds (e.g., >60% for absorption, <70% for toxicity risk) to assess its viability as a lead compound.

Drug Discovery ADMET In Silico Prediction

Optimal Scientific and Industrial Use Cases for Hymexelsin Based on Differentiated Evidence


Neurological Disease Research: AChE Inhibitor Lead Compound Studies

Hymexelsin is an ideal candidate for research programs focused on acetylcholinesterase (AChE) inhibition, particularly for studying neurodegenerative conditions like Alzheimer's disease. Its documented, quantifiable AChE inhibitory activity (13.92–34.18% at 100 μg/mL) establishes it as a verifiable hit from a natural source [1]. Researchers can use Hymexelsin as a structurally distinct scaffold for developing novel AChE inhibitors, leveraging its unique apiose-containing glycoside moiety, which differentiates it from other coumarins. Its activity can be used as a benchmark for SAR studies or as a reference compound in enzyme inhibition assays.

Oncology Drug Discovery: Development of Potent Cytotoxic Leads

Hymexelsin is a high-priority starting point for oncology research, specifically for projects targeting breast cancer. Its remarkable potency (IC50 = 0.5 μM) against MCF-7 cells is >200-fold greater than its aglycone scopoletin, demonstrating a critical structure-activity relationship (SAR) that is essential for lead optimization . Procurement of Hymexelsin over scopoletin is essential for any study investigating the mechanisms of this enhanced cytotoxicity, such as cell cycle arrest at the G2/M phase . It serves as a valuable tool compound for validating new therapeutic targets in breast cancer and for initiating medicinal chemistry campaigns to further improve its pharmacological properties.

Analytical Chemistry and Quality Control: Use as a Reference Standard

Due to its unique and well-characterized chemical structure (a specific apiose-containing scopoletin glycoside), Hymexelsin is a valuable reference standard for analytical chemistry applications. It can be used for the identification and quantification of this specific compound in plant extracts (e.g., Hymenodictyon excelsum, Chimonanthus nitens) via HPLC or LC-MS [1][2]. Its use ensures the reproducibility and standardization of phytochemical investigations and quality control of botanical materials, which is not possible with generic scopoletin standards.

ADMET and Early-Stage Drug Development: In Silico Profiling

Hymexelsin's predicted ADMET profile, which includes favorable human intestinal absorption (63.82%) and a low risk of mutagenicity, hepatotoxicity, and CYP inhibition, makes it a compelling candidate for early-stage drug development programs [3]. Its in silico profile suggests a lower likelihood of failure due to pharmacokinetic or toxicity issues, allowing research teams to prioritize it for further in vitro and in vivo studies. This differentiates it from natural products with unknown or high-risk ADMET profiles, saving valuable time and resources in the drug discovery pipeline.

Technical Documentation Hub

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